3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperidine rings may play a crucial role in binding to these targets, leading to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Exhibiting anti-inflammatory and analgesic activities.
Uniqueness
What sets 3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups and rings, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H19Cl2FN4O2 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
3-[[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H19Cl2FN4O2/c21-12-9-16(22)19(24-11-12)26-7-5-14(6-8-26)25-17-10-18(28)27(20(17)29)15-3-1-13(23)2-4-15/h1-4,9,11,14,17,25H,5-8,10H2 |
InChI Key |
BMSCKVPKDKRVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
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